N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide
Description
N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide is a synthetic hydrazide derivative featuring a cyclopropane core substituted with two phenyl groups and a hydrazide linkage to an indole-2-one moiety. Its structure combines the rigidity of the cyclopropane ring with the aromatic and hydrogen-bonding capabilities of the indole and hydrazide groups.
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2-diphenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c28-22(27-26-21-18-13-7-8-14-20(18)25-23(21)29)19-15-24(19,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19,25,29H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHIFCHOLCCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=NC4=C(NC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide typically involves the condensation of an indole derivative with a cyclopropanecarbohydrazide. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds related to N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide. The following points summarize key findings:
- Cytotoxic Properties : A derivative of the compound was evaluated for its cytotoxicity against various cancer cell lines including murine leukemia (L1210), human leukemia (REH and K562), T-cell leukemia (CEM), and human cervix carcinoma (HeLa). The study found that certain derivatives exhibited significant cytotoxic effects, particularly one identified as 5t , which induced apoptosis at submicromolar concentrations through mechanisms such as cell cycle arrest and mitochondrial membrane potential disruption .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves inducing apoptosis in cancer cells. For instance, flow cytometric analysis confirmed that the compound could trigger programmed cell death pathways in treated cells .
Table 1: Cytotoxic Effects of Selected Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5t | HeLa | <0.5 | Apoptosis induction |
| 4o | SW620 | 0.15 | Procaspase-3 activation |
| 4f | PC-3 | 0.20 | Cell cycle arrest |
Antimicrobial Properties
In addition to anticancer applications, compounds similar to this compound have been explored for their antimicrobial activities:
- Broad-spectrum Activity : Research indicates that several derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. These compounds were shown to inhibit bacterial growth effectively, making them potential candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Efficacy of Selected Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Additional Biological Activities
Beyond anticancer and antimicrobial effects, this compound derivatives have shown promise in other areas:
- Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Insights
- Synthesis and Evaluation : A comprehensive study synthesized various derivatives of indole-based hydrazones and evaluated their biological activities. The results highlighted the importance of structural modifications in enhancing anticancer efficacy .
- Mechanistic Studies : Detailed mechanistic studies have been conducted to understand how these compounds induce apoptosis in cancer cells. Techniques such as DNA fragmentation assays and mitochondrial potential assessments were utilized to elucidate the pathways involved .
Mechanism of Action
The mechanism of action of N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The compound’s structural uniqueness lies in the 2,2-diphenylcyclopropane moiety, distinguishing it from analogs with alkyl, halogen, or heterocyclic substituents. Below is a comparative analysis of key analogs:
Key Structural and Functional Differences
In contrast, the target compound’s diphenylcyclopropane may confer greater metabolic stability and selectivity for peripheral cannabinoid receptors (CB2) due to steric bulk. The 4-chlorobenzyl analog (IC50 = 131.1 nM for CB2) suggests electron-withdrawing groups enhance receptor affinity . The target compound’s unsubstituted indole-N may reduce steric hindrance, possibly improving binding kinetics.
Antimicrobial Activity :
- Halogenated derivatives (e.g., 5b, 5c, 5d in ) demonstrate that bromo, chloro, or fluoro substituents at the indole 5-position enhance antimicrobial potency. The target compound lacks such halogens but features diphenyl groups, which could modulate membrane permeability via π-π interactions.
Antitumor Mechanisms :
- MDA-19 suppresses osteosarcoma via PI3K/Akt/mTOR inhibition . The target compound ’s cyclopropane ring may influence apoptosis signaling pathways differently, though empirical data is needed.
Synthetic Approaches :
Spectroscopic and Physicochemical Properties
The target compound ’s spectroscopic profile can be inferred from analogs:
Potential Advantages and Limitations
- Advantages :
- Diphenylcyclopropane may enhance photostability and reduce oxidative degradation compared to alkyl-substituted analogs.
- Unsubstituted indole-N could improve solubility relative to benzyl or chlorobenzyl derivatives.
- Limitations :
Biological Activity
N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, characterization, and biological properties based on diverse sources.
Compound Overview
- Molecular Formula : C24H19N3O2
- Molecular Weight : 381.44 g/mol
- CAS Number : Not specified in the provided data.
- InChIKey : OWZGBZQUCNOCEN-UHFFFAOYSA-N
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of indole derivatives followed by cyclization reactions. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.
- Mass Spectrometry (MS) : To confirm molecular weight and structure.
- Infrared Spectroscopy (IR) : To identify functional groups.
Anticancer Properties
Several studies have investigated the anticancer potential of similar indole-based compounds. The mechanism often involves:
- Inhibition of Cell Proliferation : Indole derivatives have shown to inhibit the growth of various cancer cell lines.
- Induction of Apoptosis : Compounds induce programmed cell death in cancer cells, often through mitochondrial pathways.
For instance, a related compound demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values indicating effective concentrations for therapeutic action .
Antimicrobial Activity
Indole derivatives are also noted for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
| Study | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL |
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Some indole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests a potential role in managing inflammatory conditions .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
